molecular formula C23H27N3O5 B2836295 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 954004-90-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide

Cat. No.: B2836295
CAS No.: 954004-90-1
M. Wt: 425.485
InChI Key: ADPTWICIYZAMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is an ethanediamide derivative featuring a benzodioxolylmethyl group and a 2-phenylmorpholinylpropyl substituent. Its structure combines a lipophilic benzodioxole moiety (enhancing membrane permeability) with a morpholine ring (contributing to hydrogen-bonding interactions). Molecular dynamics simulations position it within a cubic simulation box alongside other inhibitors like QOD and ICD, suggesting competitive binding to falcipain-2’s active site .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-22(23(28)25-14-17-7-8-19-20(13-17)31-16-30-19)24-9-4-10-26-11-12-29-21(15-26)18-5-2-1-3-6-18/h1-3,5-8,13,21H,4,9-12,14-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPTWICIYZAMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxol-5-ylmethanol and 2-phenylmorpholine. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often include the use of dry solvents like tetrahydrofuran and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of ethanediamide derivatives with variations in substituents influencing biological activity and physicochemical properties. Below are its closest structural analogs:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Compound Name Substituent 1 Substituent 2 Target Enzyme Key Features
Target Compound 2H-1,3-benzodioxol-5-ylmethyl 3-(2-phenylmorpholin-4-yl)propyl Falcipain-2 Lipophilic benzodioxol enhances permeability; morpholine aids H-bonding
QOD 2H-1,3-benzodioxol-5-yl 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl Falcipain-2 Quinoline moiety improves aromatic stacking; tetrahydroquinoline may reduce solubility
ICD 3-[(biphenyl-4-yl carbonyl) amino]propyl 1H-indole-2-carboxamide Falcipain-2 Biphenyl and indole groups enhance hydrophobic interactions; lower metabolic stability
MDA Aldoxime Analog 2H-1,3-benzodioxol-5-yl Methylpropylidene hydroxylamine N/A Aldoxime functional group shifts application to forensic contexts; two isomers detected
Oxazolidin Derivative 2H-1,3-benzodioxole-5-carbonyl 3-(morpholin-4-yl)propyl Not reported Oxazolidin ring increases rigidity; carbonyl group may alter binding kinetics

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Physicochemical Properties*
Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target ~500 3.8 2 8
QOD ~480 4.2 1 7
ICD ~460 4.5 2 6
MDA Aldoxime ~260 2.1 2 5
Oxazolidin Derivative ~520 3.5 3 9
  • Metabolic Stability : The morpholine and benzodioxol groups in the target compound may confer resistance to oxidative metabolism compared to ICD’s indole, which is prone to CYP450-mediated degradation .
  • Stereochemical Complexity : Unlike the MDA aldoxime analog (which exists as two isomers), the target compound’s stereochemistry remains unstudied, suggesting a need for enantiomeric resolution studies .

Q & A

Q. What are the optimized synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxole and morpholine moieties. Key steps include:
  • Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DMSO to link the ethanediamide backbone .
  • Intermediate Purification : Column chromatography or recrystallization to isolate intermediates. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio for morpholine-propylamine derivatives) and temperature (0–5°C for sensitive steps). Use inert atmospheres (N₂) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify benzodioxole protons (δ 6.7–6.9 ppm) and morpholine carbons (δ 50–60 ppm) .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%). Retention time: ~12.5 minutes under isocratic conditions .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ = ~510.2 Da) .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay-specific conditions. Resolve via:
  • Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and enzymatic activity assays (IC₅₀ measurements) .
  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to validate potency. Include positive controls (e.g., known kinase inhibitors) .
  • Target Engagement Studies : Cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What computational strategies predict this compound’s molecular targets and binding modes?

  • Methodological Answer : Leverage in silico tools for target hypothesis generation:
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinases or GPCRs). Focus on morpholine and benzodioxole interactions (hydrophobic pockets) .
  • Pharmacophore Modeling : Define features like hydrogen bond acceptors (amide groups) and aromatic rings for virtual screening .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Modify substituents systematically and evaluate effects:
  • Benzodioxole Substitutions : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance metabolic stability .
  • Morpholine Modifications : Replace phenyl with heteroaromatic rings (e.g., pyridine) to alter hydrophobicity. Test IC₅₀ shifts in enzyme assays .
  • Amide Linker Optimization : Replace ethanediamide with succinamide to probe flexibility. Compare logP values (calculated via ChemAxon) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated biological environments:
  • pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h. Monitor degradation via HPLC .
  • Plasma Stability : Use human plasma (37°C, 1h). Quench with acetonitrile and quantify parent compound via LC-MS .
  • Light/Temperature Sensitivity : Store solid samples at 4°C (dark) vs. 25°C (light). Track decomposition by ¹H NMR peak integration .

Method Development Questions

Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer : Optimize chromatographic parameters:
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 30% to 70% acetonitrile in 0.1% formic acid over 20 minutes.
  • Validation : Assess linearity (R² > 0.99 in 1–100 µg/mL), LOD/LOQ (0.3 µg/mL and 1.0 µg/mL), and recovery (>95% in spiked plasma) .

Q. What strategies mitigate metabolic instability predicted for this compound?

  • Methodological Answer : Address metabolic hotspots (e.g., morpholine oxidation):
  • Isotope Labeling : Replace labile hydrogens with deuterium at α-positions (synthesize via deuterated reagents) .
  • Prodrug Design : Convert amides to ester prodrugs for enhanced oral bioavailability. Hydrolyze in vivo via esterases .
  • CYP Inhibition Assays : Test with human liver microsomes + NADPH. Identify metabolites via UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.